尿石素 D

描述

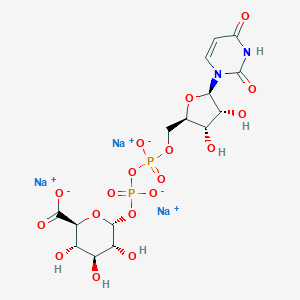

Urolithin D is a competitive and reversible antagonist of EphA receptors . It is a secondary polyphenol metabolite derived from the gut microbial action on ellagitannins and ellagic acid-rich foods such as pomegranate, berries, and nuts .

Synthesis Analysis

Urolithins are secondary polyphenol metabolites derived from the gut microbial action on ellagitannins and ellagic acid-rich foods . A series of urolithins derivatives were designed and synthesized, and their structures have been confirmed by 1H NMR, 13C NMR, and HR-MS .Molecular Structure Analysis

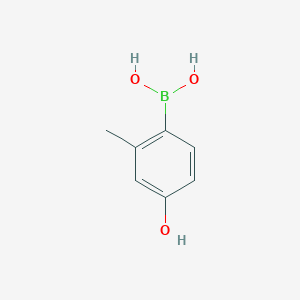

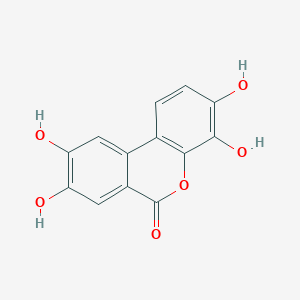

The molecular structure of Urolithin D is C13H8O6 . The prospect of urolithins to act as agonist, antagonist, or SERM will depend on its structure .Chemical Reactions Analysis

Urolithins mediate their cancer-preventive activities through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors .科学研究应用

Muscle Health and Performance

Urolithin A, a compound similar to Urolithin D, has been shown to have significant implications in muscle health and performance . It exhibits diverse biological activities, including anti-inflammatory, antioxidant, anti-tumor, and anti-aging properties . In terms of muscle health, Urolithin A may promote muscle protein synthesis and muscle growth through various pathways, offering promise in mitigating muscle atrophy .

Anti-Inflammatory Agent

Urolithin D has been identified as a potent anti-inflammatory agent . This makes it a potential candidate for the treatment of various disorders where inflammation plays a key role.

Anticancer Properties

Urolithin D and its related compounds are emerging as a new class of anticancer compounds . They can mediate their cancer-preventive activities through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors .

Neuroprotective Properties

Urolithin D has been found to have neuroprotective properties . The included studies highlighted the neuroprotective, anti-metabolic disorder activity, nephroprotective, myocardial protective, anti-inflammatory, and musculoskeletal protection of Urolithin A, B, and its synthetic analogue methylated Urolithin A .

Mitochondrial Biogenesis and Autophagy

Urolithin D has been associated with the initiation of autophagy and mitochondrial biogenesis . The Sirt1, AMPK, and PI3K/AKT/mTOR signaling pathways were reported to be involved in these processes .

Central Nervous System (CNS) Health

Urolithin A has been shown to inhibit the activation of dendritic cells and microglia in the CNS and the migration of pathogenic T cells from the periphery to the CNS . This suggests that Urolithin D may also have similar effects, potentially contributing to CNS health.

作用机制

Target of Action

Urolithin D is known to interact with several targets in the body. It is a competitive and reversible antagonist of EphA receptors . It also interacts with multiple receptors such as the aryl hydrocarbon receptor, estrogen and androgen receptors . These receptors play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

Urolithin D interacts with its targets and induces several changes in cellular processes. It mediates its cancer-preventive activities through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors . It also inhibits 17β-hydroxysteroid dehydrogenases (17β-HSD1), an enzyme involved in dihydrotestosterone (DHT) inactivation and in the conversion of inactive estrone (E1) to estradiol (E2), which is critical for estradiol synthesis .

Biochemical Pathways

Urolithin D affects several biochemical pathways. It is involved in the PI3K-Akt and Wnt/β-catenin pathways . These pathways play a crucial role in cell survival, growth, and proliferation. Urolithin D’s interaction with these pathways leads to the inhibition of cell proliferation and induction of apoptosis, contributing to its anticancer effects .

Pharmacokinetics

The pharmacokinetics of Urolithin D is yet to be fully understood. Studies on urolithin a, a closely related compound, suggest that these compounds have low aqueous solubility and a short elimination half-life . This could potentially impact the bioavailability of Urolithin D. Efforts are being made to improve the bioavailability of these compounds, such as the development of PEGylated liposomes .

Result of Action

The action of Urolithin D at the molecular and cellular level results in several effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells . It also modulates the expression of various oncogenes and growth factor receptors, leading to tumor suppression .

Action Environment

The action of Urolithin D can be influenced by various environmental factors. For instance, the composition and activity of an individual’s intestinal microbiota play a pivotal role in the metabolism and absorption of Urolithin D . This suggests that the gut microbiome could potentially influence the efficacy and stability of Urolithin D.

安全和危害

While specific safety and hazard data for Urolithin D is not available, general safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

Urolithins, including Urolithin D, are emerging as a new class of anticancer compounds . They hold promise as therapeutic and nutritional supplements in cardiovascular disorders, osteoporosis, muscle health, neurological disorders, and cancers of breast, endometrium, and prostate . Future directions include applying Urolithin D in Parkinson’s Disease management and further studies to confirm the role of Urolithin D supplementation in healthy aging .

属性

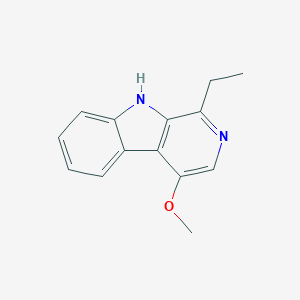

IUPAC Name |

3,4,8,9-tetrahydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O6/c14-8-2-1-5-6-3-9(15)10(16)4-7(6)13(18)19-12(5)11(8)17/h1-4,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZDQSKPNPRYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=CC(=C(C=C3C(=O)O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156886 | |

| Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urolithin D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Urolithin D | |

CAS RN |

131086-98-1 | |

| Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urolithin D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVT9VXW2DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI)](/img/structure/B31376.png)